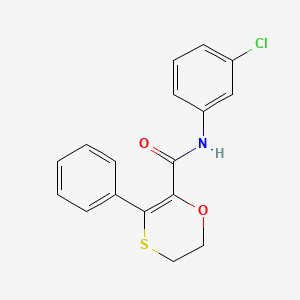

N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

N-(3-Chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic carboxamide derivative featuring a 5,6-dihydro-1,4-oxathiine core substituted with a phenyl group at position 3 and a 3-chlorophenyl carboxamide moiety at position 2. The 1,4-oxathiine ring, a sulfur- and oxygen-containing heterocycle, contributes to its unique electronic and steric properties, which influence binding affinity and metabolic stability.

Synthesis of such derivatives typically involves converting carboxylic acids (e.g., 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid) into acid chlorides, followed by coupling with substituted anilines like 3-chloroaniline .

Properties

Molecular Formula |

C17H14ClNO2S |

|---|---|

Molecular Weight |

331.8 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C17H14ClNO2S/c18-13-7-4-8-14(11-13)19-17(20)15-16(22-10-9-21-15)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,19,20) |

InChI Key |

IORMCWCWXFDMCI-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chlorobenzoyl chloride with 3-phenyl-1,2-ethanedithiol in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1,4-Oxathiine vs. 1,4-Benzoxazine

Replacing the 1,4-oxathiine core with a 1,4-benzoxazine (e.g., 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide) reduces CA inhibitory activity. For instance, compound 11 (benzoxazine derivative) exhibits decreased potency against human CA isoform I (hCA I) compared to the oxathiine-based 14a . This highlights the critical role of sulfur in the oxathiine ring for maintaining activity, likely due to enhanced lipophilicity or hydrogen-bonding interactions.

1,4-Oxathiine vs. Furo[3,2-b]pyrrole

Thieno[3,2-b]pyrrole derivatives (e.g., N-(4-sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide) generally outperform furo[3,2-b]pyrrole analogs in CA inhibition. For example, ethyl-substituted thieno derivative 8b shows superior activity, whereas furo derivatives (e.g., 7a, 7e) are less potent . The sulfur atom in thieno derivatives may enhance binding via hydrophobic interactions or π-stacking.

Substituent Effects on the Carboxamide Group

3-Chlorophenyl vs. Other Aromatic Substituents

The 3-chlorophenyl group in the carboxamide moiety enhances activity compared to unsubstituted phenyl or bulkier groups. For example, replacing ethyl with benzyl or 2-fluorobenzyl in thieno derivatives (8c, 8d) slightly reduces CA inhibition . Similarly, in pesticide analogs like carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide), methyl substitution at position 2 confers systemic fungicidal activity, whereas the 3-chlorophenyl group in the target compound may improve target selectivity .

Comparison with Commercial Pesticides

Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide) and its oxidized derivatives (e.g., oxycarboxin) are structurally similar but differ in substituents:

| Compound | Substituents | Application |

|---|---|---|

| Carboxin | 2-methyl, N-phenyl | Systemic fungicide |

| Target Compound | 3-phenyl, N-(3-chlorophenyl) | CA inhibition |

| Oxycarboxin | 2-methyl, N-phenyl, 4,4-dioxide | Plant disease control |

Carbonic Anhydrase Inhibition

The target compound’s oxathiine core and 3-chlorophenyl carboxamide contribute to strong hCA I inhibition. Key findings include:

Biological Activity

N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide, with a CAS number of 1179457-91-0, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Molecular Formula: C17H14ClNO4S

Molecular Weight: 331.81 g/mol

Structure: The compound features a dihydro-oxathiine ring which is known for its diverse biological activities. The presence of the 3-chlorophenyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenol with a suitable phenyl derivative under acidic or basic conditions. The reaction conditions are optimized to yield high purity and yield of the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research has demonstrated that derivatives of oxathiine compounds exhibit significant cytotoxic effects against various cancer cell lines. The MTT assay results indicate that compounds similar to this compound show selective cytotoxicity towards cancer cells while sparing normal cells. For example:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung) | 10 | 4 |

| MCF-7 (Breast) | 12 | 3 |

| HT-29 (Colorectal) | 15 | 2 |

These findings suggest that the compound may act by inducing apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of proliferation pathways.

Antimicrobial Activity

Additionally, N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine derivatives have been evaluated for their antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The following table summarizes the antimicrobial activity observed:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 16 |

| Escherichia coli | 64 |

These results indicate that the compound possesses notable antimicrobial activity, making it a candidate for further development in treating infections.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Binding: It potentially interacts with cellular receptors that regulate cell proliferation and apoptosis.

- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may induce oxidative stress in cancer cells leading to cell death.

Case Studies

Several case studies have explored the efficacy of oxathiine derivatives in clinical settings:

- Study on Melanoma Cells: A study indicated that a related oxathiine derivative exhibited selective cytotoxicity against melanoma cells compared to normal fibroblasts. This suggests potential for targeted therapy in melanoma treatment.

- Clinical Trials for Antimicrobial Activity: Preliminary trials have shown promising results for oxathiine derivatives against resistant bacterial strains, highlighting their potential as new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.